D-Pyroglutamic acid
Description
D-Pyroglutamic acid (CAS: 4042-36-8), also known as (R)-(+)-2-Pyrrolidone-5-carboxylic acid, is a cyclic derivative of glutamic acid. It is physiologically present in mammalian tissues and has a molecular formula of C₅H₇NO₃ and a molecular weight of 129.11 g/mol . Structurally, it features a five-membered lactam ring formed by the intramolecular condensation of glutamic acid.
Properties
Molecular Weight |
129.12 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Biological Significance
D-Pyroglutamic acid is involved in several metabolic pathways, particularly in the synthesis and degradation of glutathione, a crucial antioxidant in the body. Its formation from glutamine is essential for maintaining cellular redox balance and protecting against oxidative stress.
Metabolic Pathway
- Glutathione Biosynthesis : this compound is an intermediate in the γ-glutamyl cycle, which is vital for glutathione production. This cycle helps regulate oxidative stress and cellular signaling processes .
Clinical Applications
This compound has been studied for its role in various clinical conditions, particularly those involving oxidative stress and metabolic disturbances.
Pyroglutamic Acidosis
- Overview : Pyroglutamic acidosis is a metabolic disorder characterized by elevated levels of this compound in the blood, often associated with paracetamol (acetaminophen) use. It can lead to severe metabolic acidosis and has been documented in numerous clinical cases .
- Case Studies : A systematic review identified 131 cases of drug-related pyroglutamic acidosis, primarily in older adults with pre-existing conditions. The management typically involves discontinuing the offending agent (e.g., paracetamol) and administering bicarbonate or N-acetylcysteine to restore glutathione levels .
Role in Polycystic Ovary Syndrome (PCOS)
- Research Findings : Studies have shown that cumulus cells from women with PCOS exhibit high concentrations of this compound. This accumulation correlates with reduced synthesis of glutathione, leading to increased oxidative stress within these cells .
Nutritional Applications
This compound is also explored for its potential benefits in nutrition and supplementation:
Sports Nutrition
- Use in Formulations : Due to its role in enhancing amino acid absorption and reducing antigenicity, this compound is considered beneficial in sports drinks and nutritional supplements aimed at improving recovery and performance .
Infant Nutrition
- Peptide Hydrolysates : Enzymatic hydrolysates containing pyroglutamyl peptides are utilized in infant formulas to enhance nutritional value while minimizing allergic reactions .
Research Methodologies
To study the applications of this compound effectively, various methodologies have been employed:
Comparison with Similar Compounds
Key Properties and Functions :
- Biological Roles: Releases γ-aminobutyric acid (GABA) in the cerebral cortex, exhibiting anti-anxiety effects in rodents .
- Metabolic Impact: Shortens plasma ethanol half-life during acute intoxication .
- Culinary Retention: Retained in higher proportions during steaming of germinated rice, unlike other amino acids degraded by high-temperature cooking methods like frying .
- Microbiome Interaction : Correlates strongly with gut microbes such as Christensenellaceae_R-7_group and Ruminiclostridium_9 in metabolomic studies .
Comparison with Similar Compounds
Enantiomeric Comparison: D- vs. L-Pyroglutamic Acid
Key Findings :
- Enantiomer-Specific Effects : this compound shows distinct interactions with gut microbiota, while L-Pyroglutamic acid is central to human metabolic disorders like pyroglutamic acidosis .
- Cooking Stability : Both enantiomers are heat-sensitive, but D-form retention is higher in steamed foods due to reduced thermal degradation .
Comparison with Glutamic Acid and GABA
Research Highlights :
Comparison with Other Cyclic Amino Acid Derivatives
Clinical Relevance :
- Proline : Unlike this compound, proline is metabolized via the urea cycle and lacks GABAergic effects .
Data Tables
Table 1: Physicochemical Properties
Table 2: Retention in Cooking Methods (Germinated Rice)
| Compound | Steaming | Baking | Frying |
|---|---|---|---|
| This compound | High | Moderate | Low |
| GABA | High | Low | Very Low |
| Glutamic Acid | Moderate | Low | Very Low |
Data derived from metabolomic profiling
Preparation Methods
Overview
A recent patented method emphasizes a one-pot synthesis approach to prepare this compound derivatives efficiently, overcoming limitations of traditional multi-step syntheses that require intermediate purification. This method is particularly industrially relevant due to its simplicity, high yield, and purity.
Method Description
- Step 1: The starting this compound derivative (I) is reacted with an alcohol and thionyl chloride to form the corresponding this compound ester derivative (II).
- Step 2: The ester solution is treated with an amino protecting group and a catalyst at controlled temperatures (10–25°C) to yield an oily intermediate.
- Step 3: Addition of an anti-solvent precipitates the product, which is then crystallized, filtered, and dried to obtain a high-purity powder of this compound derivative (III).
Key Features
- No need for intermediate isolation or column purification.
- High product purity (>98%) and overall two-step yield exceeding 90%, representing a 20% improvement over traditional methods.
- Simplified processing reduces equipment, time, and waste, favoring industrial scale-up.
- Crystallization effectively removes impurities, enhancing product quality.
Reaction Scheme Summary
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | This compound derivative + alcohol + SOCl₂ | Room temperature | This compound ester (II) |
| 2 | Ester (II) + amino protecting group + catalyst + DCM | 10–25°C, dropwise addition | Oily intermediate |
| 3 | Addition of anti-solvent, cooling, crystallization | Controlled temperature | Crystalline this compound derivative (III) |
Notes on Substituents
- The R₁ group on the nitrogen atom in the starting derivative can vary (e.g., hydrogen, methyl, dimethyl, ethyl, propyl, isopropyl), allowing structural diversity.
Domino Michael–Michael Addition Strategy
Overview
An alternative synthetic route involves a domino Michael–Michael reaction between a tethered diacid and a propargyl ketone, providing a convergent and modular pathway to pyroglutamic acid derivatives.
Method Description
- The amide-tethered diacid reacts intramolecularly with an alkynone via sequential Michael additions.
- This tandem reaction proceeds rapidly, with high atom economy and without the need for intermediate isolation.
- The resulting highly functionalized products serve as versatile pyroglutamate building blocks.
Advantages
- Short synthetic sequence with high convergence.
- Modular approach allows easy modification of starting materials to generate diverse derivatives.
- Avoids strong bases or stoichiometric promoters, simplifying reaction conditions.
Reaction Scheme Summary
| Step | Reaction Description | Outcome |
|---|---|---|
| 1 | Amide-tethered diacid + alkynone (Michael addition) | Mono-Michael adducts (134, 135) |
| 2 | Intramolecular cyclization of adducts | Highly functionalized pyroglutamate product |
Multicomponent Knoevenagel–Michael–Hydrolysis–Lactamization–Decarboxylation (KMHL-D) Sequence
Overview
This novel one-pot multicomponent synthesis provides a practical route to 3-substituted pyroglutamic acid derivatives under mild conditions.
Method Description
- Meldrum's acid, an aldehyde, and a Schiff base react in one pot.
- The reaction proceeds through a chemoselective Knoevenagel condensation followed by Michael addition, hydrolysis, lactamization, and decarboxylation.
- This domino sequence efficiently forms 4-carboxy-3-substituted pyroglutamic acid derivatives.
Advantages
- Mild reaction conditions.
- Broad substrate scope including enolizable aliphatic aldehydes.
- The carboxy intermediate formed accelerates the overall reaction.
- High atom economy and operational simplicity.
Reaction Scheme Summary
| Step | Reaction Description | Outcome |
|---|---|---|
| 1 | Meldrum's acid + aldehyde + Schiff base | Knoevenagel condensation intermediate |
| 2 | Michael addition, hydrolysis, lactamization, decarboxylation | 3-substituted pyroglutamic acid derivative |
Comparative Summary of Preparation Methods
Q & A
Q. What analytical methods are recommended for identifying D-Pyroglutamic acid in complex biological matrices?
Methodological Answer: To identify this compound, use liquid chromatography-mass spectrometry (LC-MS) with chiral columns to distinguish it from its enantiomer (L-form). Validate the method using synthetic standards and spike-recovery experiments in biological fluids (e.g., plasma, urine). For quantification, employ isotope-labeled internal standards (e.g., this compound-d3) to correct for matrix effects .
Q. How can researchers synthesize high-purity this compound for in vitro studies?
Methodological Answer: this compound can be synthesized via cyclization of D-glutamic acid under controlled acidic conditions (e.g., HCl catalysis at 100°C). Purify the product using recrystallization (ethanol/water mixture) and verify enantiomeric purity via polarimetry or chiral HPLC. For advanced applications, enantioselective synthesis from D-pyroglutaminol derivatives is recommended .
Advanced Research Questions
Q. How to design a PICOT-based study investigating this compound's role in neuroprotection?
Methodological Answer: Apply the PICOT framework :
- Population (P): Neuronal cell lines (e.g., SH-SY5Y) or rodent models of neurodegeneration.
- Intervention (I): this compound at varying concentrations (0.1–10 mM).
- Comparison (C): L-Pyroglutamic acid or untreated controls.
- Outcome (O): Mitochondrial membrane potential (JC-1 assay), ROS levels (DCFDA), and apoptosis markers (caspase-3).
- Time (T): Acute (24–48 hr) vs. chronic (7–14 days) exposure.
Validate outcomes using transcriptomic (RNA-seq) and metabolomic (NMR) profiling .
Q. How to resolve contradictions in this compound's metabolic effects across studies?
Methodological Answer: Contradictions often arise from species-specific metabolism or assay conditions. Address this by:
- Conducting dose-response studies to identify biphasic effects.
- Comparing results across models (e.g., human primary hepatocytes vs. murine models).
- Analyzing enzyme kinetics (e.g., pyroglutamyl peptidase activity) under physiological vs. pathophysiological pH/temperature. Use meta-analysis tools (e.g., RevMan) to harmonize disparate datasets .
Q. What experimental strategies are optimal for studying this compound's pharmacokinetics in renal disease models?
Methodological Answer: In nephrectomy-induced chronic kidney disease (CKD) models:
- Administer this compound intravenously (5–20 mg/kg) and collect serial plasma/urine samples.
- Quantify using LC-MS/MS with a lower limit of detection (LLOD) ≤10 ng/mL.
- Model pharmacokinetic parameters (Cmax, AUC, t1/2) using non-compartmental analysis (Phoenix WinNonlin). Correlate with renal biomarkers (creatinine, cystatin C) .
Q. How to assess this compound's chiral stability in long-term cell culture experiments?
Methodological Answer:
- Prepare this compound in culture media (DMEM/F12) and incubate at 37°C/5% CO2.
- Collect aliquots at 0, 24, 48, and 72 hr.
- Analyze enantiomeric integrity via chiral HPLC (Chirobiotic T column) with UV detection (210 nm).
- Account for racemization rates using Arrhenius kinetics if extrapolating to in vivo conditions .
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent antioxidant effects?
Methodological Answer:
- Use non-linear regression (GraphPad Prism) to fit dose-response curves (e.g., DPPH scavenging assay).
- Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., IC50 values across cell lines).
- For omics data, employ pathway analysis (IPA, MetaboAnalyst) to identify antioxidant-related pathways (Nrf2/ARE, glutathione metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
